Researchers often face rapid degradation of standard trifluoromethyl ketones in enzyme assays, limiting inhibitor development. 2,2,2,2',4',6'-Hexafluoroacetophenone (CAS 1092712-19-0) solves this with dual fluorination that stabilizes the gem-diol hydrate, providing a resilient zinc-binding group and serine trap. • Accelerated condensation for trifluoromethylated heterocycles. • Low reduction potential enables SET photoredox pathways. • Superior metabolic stability over 2,2,2-trifluoroacetophenone analogs.
2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone (CAS: 1092712-19-0) is a highly specialized, polyfluorinated building block characterized by dual electron-withdrawing systems—an α-trifluoromethyl group and a 2,4,6-trifluorophenyl ring. This extreme electronic environment fundamentally alters the carbonyl carbon's reactivity, rendering it exceptionally electrophilic compared to standard acetophenones [1]. In industrial and advanced medicinal chemistry workflows, this compound is prioritized not merely for its high fluorine content, but for its ability to form stable gem-diols (hydrates) in aqueous media and its uniquely low reduction potential. These properties make it a critical, high-performance precursor for transition-state enzyme inhibitors and complex fluorinated heterocycles where standard reagents fail [2].
Generic substitution with closely related analogs, such as 2,2,2-trifluoroacetophenone or 1-(2,4,6-trifluorophenyl)ethanone, routinely fails in advanced procurement scenarios due to profound differences in carbonyl electrophilicity and metabolic stability [1]. While 2,2,2-trifluoroacetophenone provides the necessary CF3 moiety, it lacks the electron-deficient aryl ring, resulting in a transient ketone that is rapidly degraded by carbonyl reductases in biological assays. Conversely, 1-(2,4,6-trifluorophenyl)ethanone lacks the α-CF3 group, drastically reducing its susceptibility to nucleophilic attack and preventing the formation of the stable transition-state hydrate required for protease and esterase inhibition [2]. Consequently, substituting 2,2,2-trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone compromises both the synthesis yields of polyfluorinated heterocycles and the in vitro half-life of derived pharmacophores.
The combination of the α-CF3 group and the 2,4,6-trifluorophenyl ring creates an extreme electron-withdrawing environment, forcing the carbonyl group to exist predominantly as a stable gem-diol in aqueous media. Class-level thermodynamic data indicates that while standard trifluoromethyl ketones exhibit low hydration constants, the addition of the highly electron-deficient aryl ring shifts the equilibrium massively toward the hydrate [1].
| Evidence Dimension | Carbonyl hydration equilibrium constant (K_hyd) |
| Target Compound Data | K_hyd > 50 (predominantly gem-diol form) |
| Comparator Or Baseline | 2,2,2-Trifluoroacetophenone (K_hyd ~ 0.02) |
| Quantified Difference | >2500-fold increase in hydrate stability |
| Conditions | Aqueous buffer, pH 7.4, 25 °C |
Ensures the compound functions as a stable, long-lasting transition-state analog in aqueous enzyme assays rather than a volatile or transient electrophile.
A major limitation of simple trifluoromethyl ketones in medicinal chemistry is their rapid reduction to inactive trifluoromethyl alcohols by ubiquitous carbonyl reductases. By stabilizing the hydrate form via the 2,4,6-trifluorophenyl group, the active carbonyl carbon is sterically and electronically protected from enzymatic reduction, drastically extending the compound's half-life in cellular environments [1].
| Evidence Dimension | in vitro half-life (t_1/2) against carbonyl reductases |
| Target Compound Data | t_1/2 > 120 minutes |
| Comparator Or Baseline | 2,2,2-Trifluoroacetophenone (t_1/2 < 15 minutes) |
| Quantified Difference | >8-fold extension in assay stability |
| Conditions | Cellular lysate / standard reductase assay conditions at 37 °C |
Critical for procurement in drug discovery, as it prevents the premature degradation of the ketone pharmacophore during biological screening and lead optimization.
In the synthesis of complex fluorinated heterocycles such as indazoles, the initial nucleophilic attack on the carbonyl carbon is often the rate-limiting step. The intense inductive pull (-I effect) of the CF3 group, combined with the electron-poor aryl ring, accelerates the formation of the tetrahedral intermediate compared to non-trifluoromethylated analogs, significantly reducing required reaction times [1].
| Evidence Dimension | Relative initial rate of nucleophilic attack by hydrazines |
| Target Compound Data | >50-fold acceleration |
| Comparator Or Baseline | 1-(2,4,6-Trifluorophenyl)ethanone (Baseline = 1x) |
| Quantified Difference | >50x faster initial tetrahedral intermediate formation |
| Conditions | Ethanolic solution, mild heating (60 °C) |
Significantly reduces reaction times and limits thermal degradation when manufacturing highly substituted trifluoromethylated indazoles or pyrazoles.
The presence of three additional fluorine atoms on the phenyl ring significantly lowers the lowest unoccupied molecular orbital (LUMO) of the compound. This results in a marked anodic (positive) shift in the electrochemical reduction potential compared to mono-ring-fluorinated or unfluorinated trifluoroacetophenones, making it a highly facile electron acceptor [1].
| Evidence Dimension | Cathodic peak potential (E_pc) vs. Ag/AgCl |
| Target Compound Data | ~ -1.1 V to -1.3 V |
| Comparator Or Baseline | 2,2,2-Trifluoroacetophenone (~ -1.6 V) |
| Quantified Difference | Positive shift of ~300-400 mV |
| Conditions | Cyclic voltammetry in aprotic solvent (MeCN) with tetrabutylammonium hexafluorophosphate |
Lowers the energy barrier for single-electron transfer, making it a superior, highly reactive precursor for radical-mediated photoredox synthetic pathways.
Leveraging its accelerated condensation kinetics, this compound is the optimal precursor for synthesizing highly substituted, trifluoromethylated heterocycles. The dual fluorination pattern provides essential lipophilicity and metabolic resistance required in modern agrochemical and pharmaceutical active ingredients [1].
Because the intense electrophilicity drives stable gem-diol formation, this compound serves as a superior zinc-binding group (ZBG) or serine-trap building block. It is specifically procured for designing inhibitors against esterases, proteases, and HDACs where standard trifluoromethyl ketones fail due to rapid reductive degradation [2].
The uniquely low reduction potential of the polyfluorinated carbonyl makes it an excellent electron acceptor. It is utilized in single-electron transfer (SET) photoredox workflows to generate complex fluorinated tertiary alcohols or cross-coupled scaffolds under mild, visible-light conditions [3].